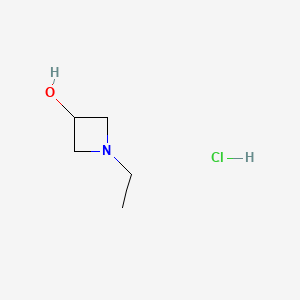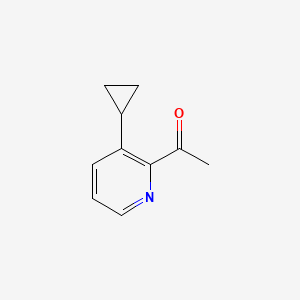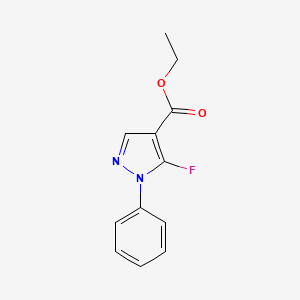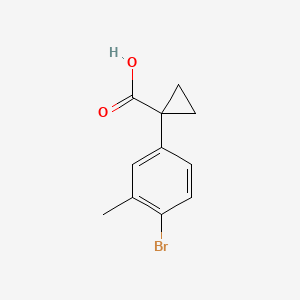
4-NONYLPHENOXY-ACETIC ACID D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nonylphenoxy-acetic acid D2 (4-NPAA D2) is a synthetic organic compound, and is a member of the alkylphenoxyacetic acid family. It is a colorless, odorless, and water-soluble compound, and is used in a variety of scientific and industrial applications. This compound is an important tool for scientists and chemists, as it has a wide range of applications in the fields of chemistry, biochemistry, and physiology.
科学研究应用
4-NPAA D2 is used in a variety of scientific research applications. It is commonly used as a substrate in biochemical assays, as it is readily metabolized by enzymes. It is also used as a reagent in the synthesis of various compounds, and is used in the production of various drugs and pharmaceuticals. 4-NPAA D2 is also used in the study of cell metabolism and physiology, as it can be used to study the effects of various compounds on the cells.
作用机制
4-NPAA D2 is metabolized by enzymes in the body, which results in the formation of 4-nonylphenol, acetic acid, and water. The 4-nonylphenol is then further metabolized by the body, and is eventually excreted in the urine. The acetic acid is also metabolized by the body, and is eventually excreted in the urine as well.
Biochemical and Physiological Effects
The effects of 4-NPAA D2 on the body are not well understood. However, it has been suggested that 4-NPAA D2 may have a role in the regulation of cell metabolism, and may also have an effect on the release of hormones. It is also possible that 4-NPAA D2 may have an effect on the metabolism of drugs and other compounds.
实验室实验的优点和局限性
One of the advantages of using 4-NPAA D2 in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degrading. However, one of the limitations of using 4-NPAA D2 is that it can be toxic in high concentrations, and should be handled with care.
未来方向
The potential future directions for 4-NPAA D2 are numerous. One potential direction is to further explore its role in the regulation of cell metabolism and physiology. Additionally, further research could be conducted to explore its potential use in the synthesis of drugs and other compounds. Additionally, further research could be conducted to explore its potential role in the metabolism of drugs and other compounds. Finally, further research could be conducted to explore its potential use in the study of biochemical and physiological processes.
合成方法
4-NPAA D2 is synthesized through a process known as esterification. This process involves the reaction of an alcohol and an acid, which produces an ester. In the case of 4-NPAA D2, the alcohol is 4-nonylphenol and the acid is acetic acid. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and is usually conducted in a closed vessel. The reaction is usually carried out at a temperature of around 40-50°C, and the reaction time is typically between 5 and 10 minutes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-NONYLPHENOXY-ACETIC ACID D2 involves the reaction of 4-nonylphenol with chloroacetic acid, followed by hydrolysis.", "Starting Materials": ["4-nonylphenol", "chloroacetic acid", "sodium hydroxide", "water", "diethyl ether"], "Reaction": ["Step 1: Dissolve 4-nonylphenol in diethyl ether.", "Step 2: Slowly add chloroacetic acid to the solution with stirring.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 4: Allow the reaction mixture to stir for 24 hours at room temperature.", "Step 5: Extract the product with diethyl ether.", "Step 6: Wash the organic layer with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure.", "Step 9: Dissolve the residue in water.", "Step 10: Adjust the pH to 2-3 with hydrochloric acid.", "Step 11: Extract the product with diethyl ether.", "Step 12: Wash the organic layer with water.", "Step 13: Dry the organic layer over anhydrous sodium sulfate.", "Step 14: Concentrate the organic layer under reduced pressure to obtain the final product."] } | |
CAS 编号 |
1219798-75-0 |
分子式 |
C17H26O3 |
分子量 |
280.404 |
IUPAC 名称 |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
InChI 键 |
NISAHDHKGPWBEM-FNHLFAINSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)



![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)



![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)
